molecular formula C9H8N2OS B098346 4-(4-Methoxyphenyl)-1,2,3-thiadiazole CAS No. 18212-22-1

4-(4-Methoxyphenyl)-1,2,3-thiadiazole

Cat. No.: B098346
CAS No.: 18212-22-1
M. Wt: 192.24 g/mol
InChI Key: LQNFBURSZLZVSI-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1,2,3-thiadiazole is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antithrombotic Activity

4,5-bis-(4-methoxyphenyl)-1,2,3-thiadiazole has shown potential as an antithrombotic agent. It inhibits collagen-induced platelet aggregation, suggesting a possible use in preventing blood clots (Thomas et al., 1985).

Corrosion Inhibition

A 1,3,4-thiadiazole derivative, closely related to 4-(4-Methoxyphenyl)-1,2,3-thiadiazole, has been studied as a corrosion inhibitor for mild steel in acidic environments. This indicates its potential application in protecting metals from corrosion (Attou et al., 2020).

Receptor Antagonism

4-(4-Methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives, structurally related to the compound , have been developed as selective antagonists for human adenosine A3 receptors. This suggests potential applications in targeting specific receptor pathways (Jung et al., 2004).

Antimicrobial Activity

Some 1,3,4-thiadiazole derivatives, which include structural elements of this compound, have demonstrated significant antimicrobial activities against various strains of microbes (Noolvi et al., 2016).

Fungicidal Activity

The compound 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, which includes a thiadiazole ring similar to this compound, has been found to possess fungicidal properties (Wu, 2013).

Corrosion Inhibition for Copper

Another study on thiadiazole derivatives, including a compound closely related to this compound, has shown their effectiveness as corrosion inhibitors for copper in acidic environments (Tang et al., 2009).

Antiproliferative Activity

5-Substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles, structurally related to this compound, have shown promising antiproliferative activity against human cancer cell lines (Matysiak et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific application of “4-(4-Methoxyphenyl)-1,2,3-thiadiazole”. For example, if used as a drug, it might interact with certain biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with “4-(4-Methoxyphenyl)-1,2,3-thiadiazole” would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Research into thiadiazole compounds is ongoing, with potential applications in areas such as medicine and materials science . Future research into “4-(4-Methoxyphenyl)-1,2,3-thiadiazole” could explore its potential uses in these and other areas .

Properties

IUPAC Name

4-(4-methoxyphenyl)thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-12-8-4-2-7(3-5-8)9-6-13-11-10-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNFBURSZLZVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372307
Record name 4-(4-Methoxyphenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18212-22-1
Record name 4-(4-Methoxyphenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The hydrazone (16.0 g, 68 mmol) derived from p-methoxyacetophenone and ethylcarbazate was added to 50 ml of SOCl2 and cooled in an ice bath. The reaction was warmed to room temperature and then heated at 60° C. for 1 hour. The reaction was cooled, and the solvent was removed under vacuum, affording a crude solid. The solid was recrystallized from ether affording 4 (9.95 g, 76%), m.p. 91°-93.5° C.
[Compound]
Name
hydrazone
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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